molecular formula C16H15N3O4 B5408885 N-(3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}phenyl)acetamide

N-(3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}phenyl)acetamide

Katalognummer: B5408885
Molekulargewicht: 313.31 g/mol
InChI-Schlüssel: RPPQKSCKNFICAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}phenyl)acetamide, also known as BDP-1, is a small molecule inhibitor that has been studied extensively for its potential in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been well characterized.

Wirkmechanismus

N-(3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}phenyl)acetamide works by inhibiting the activity of a specific protein called AKT, which is involved in cell survival and proliferation. By inhibiting AKT, this compound induces apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit AKT, this compound has been shown to inhibit the activity of other proteins involved in cancer cell survival and proliferation, such as mTOR and ERK. Additionally, this compound has been shown to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}phenyl)acetamide is its specificity for cancer cells, meaning that it does not affect normal, healthy cells. This makes it a promising candidate for cancer treatment, as it has the potential to be less toxic than traditional chemotherapy drugs. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on N-(3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}phenyl)acetamide. One potential avenue of investigation is the development of more soluble forms of the compound, which would make it easier to administer in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in cancer patients. Finally, there is potential for the development of this compound analogs with improved potency and selectivity for cancer cells.

Synthesemethoden

N-(3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}phenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 1,3-benzodioxole-5-carboxylic acid with various reagents to create the desired intermediate compounds. These intermediates are then reacted with N-(3-aminophenyl)acetamide to form the final product.

Wissenschaftliche Forschungsanwendungen

N-(3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}phenyl)acetamide has been studied extensively for its potential in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Eigenschaften

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-10(20)17-11-3-2-4-12(7-11)18-16(21)19-13-5-6-14-15(8-13)23-9-22-14/h2-8H,9H2,1H3,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPQKSCKNFICAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.